N-(Hydroxyacetyl)dodecanamide
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Overview
Description
N-(Hydroxyacetyl)dodecanamide is an organic compound with the molecular formula C14H29NO2. It is a derivative of dodecanamide, where the hydrogen atom on the nitrogen is replaced by a hydroxyacetyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hydroxyacetyl)dodecanamide can be synthesized through the reaction of dodecanamide with hydroxyacetic acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxyacetyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the type of reaction and the reagents used.
Scientific Research Applications
N-(Hydroxyacetyl)dodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies related to cell membrane interactions and protein folding.
Industry: this compound is used in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of N-(Hydroxyacetyl)dodecanamide involves its ability to interact with lipid bilayers and proteins. The hydroxyacetyl group enhances its solubility and allows it to form micelles, which can encapsulate hydrophobic molecules. This property makes it useful in drug delivery systems, where it can help in the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar in structure but with an ethyl group instead of an acetyl group.
N-(2-Hydroxyethyl)lauramide: Another similar compound with a lauric acid backbone.
Uniqueness
N-(Hydroxyacetyl)dodecanamide is unique due to its hydroxyacetyl group, which imparts distinct solubility and surfactant properties. This makes it particularly useful in applications where enhanced solubility and interaction with lipid bilayers are required.
Properties
CAS No. |
193094-36-9 |
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Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-(2-hydroxyacetyl)dodecanamide |
InChI |
InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(17)15-14(18)12-16/h16H,2-12H2,1H3,(H,15,17,18) |
InChI Key |
GTKYNSZXVAYOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(=O)CO |
Origin of Product |
United States |
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